molecular formula C6H6ClNO3 B1375355 Ethyl 5-chloroisoxazole-3-carboxylate CAS No. 343566-56-3

Ethyl 5-chloroisoxazole-3-carboxylate

Cat. No. B1375355
M. Wt: 175.57 g/mol
InChI Key: NXEVNGXFHGZHPC-UHFFFAOYSA-N
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Description

Ethyl 5-chloroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3 . It has a molecular weight of 175.57 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 5-chloroisoxazole-3-carboxylate is 1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 . This code represents the specific structure of the molecule.


Physical And Chemical Properties Analysis

Ethyl 5-chloroisoxazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 175.57 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Drug Discovery and Isoxazole Synthesis

  • Scientific Field : Chemistry, specifically drug discovery and heterocyclic compound synthesis .
  • Application Summary : Ethyl 5-chloroisoxazole-3-carboxylate is likely used in the synthesis of isoxazoles, a type of five-membered heterocyclic compound. Isoxazoles are commonly found in many commercially available drugs .
  • Results or Outcomes : The development of new eco-friendly synthetic strategies for isoxazoles is of enormous significance in the field of drug discovery .

Computational Chemistry and Molecular Modeling

  • Scientific Field : Computational Chemistry and Molecular Modeling .
  • Application Summary : Ethyl 5-chloroisoxazole-3-carboxylate might be used in computational chemistry and molecular modeling studies . These studies often involve the use of software programs such as Amber, GROMACS, Avogadro, Pymol, Chim

Material Safety and Handling

  • Scientific Field : Material Safety and Handling .
  • Application Summary : Ethyl 5-chloroisoxazole-3-carboxylate is a chemical compound with the CAS Number: 343566-56-3 . It’s important to understand the safety and handling procedures associated with this compound .
  • Methods of Application : The specific methods would depend on the nature of the work being done with the compound. Generally, these procedures involve proper storage, handling, and disposal of the compound to ensure safety .
  • Results or Outcomes : The outcomes of these procedures can ensure the safety of the individuals working with the compound and the environment .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 5-chloro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEVNGXFHGZHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloroisoxazole-3-carboxylate

CAS RN

343566-56-3
Record name ethyl 5-chloro-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of triethylamine (13.12 mL; 90.73 mmol) in 1,1-dichloroethene (75 mL) was added to ethyl 2-chloro-2-(hydroxyimino)acetate (5.5 g; 36.29 mmol) in 1,1-dichloroethene (50 mL) over a period of 2 h the reaction mixture was stirred at room temperature for 20 min and portioned between water (75 mL) and dichloromethane (75 mL). The aqueous were extracted with dichloromethane, the organic layers rejoined were dried, concentrated under reduced pressure and the crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to afford ethyl 5-chloroisoxazole-3-carboxylate 2.5 g (39%).
Quantity
13.12 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl chlorooximidoacetate (11.0 g, 72.6 mmol, 1 equiv) in 1,1-dichloroethylene (350 mL) was added Et3N (25.3 mL, 181 mmol, 2.5 equiv) in 1,1-dichloroethylene (100 mL) via addition funnel over 30 min. The reaction mixture was stirred at room temperature for 23 h, then was partitioned between water (150 mL) and CH2Cl2 (2×150 mL). The combined organic layers were dried over Na2SO4 and were concentrated. The residue was purified by flash column chromatography (10% EtOAc in hexanes) to give the title intermediate (4.49 g, 35%) as a pale yellow oil: IR (cm−1) 1735, 1436, 1253; 1H NMR (CDCl3) δ 1.45 (t, 3H, J=7.2), 4.49 (q, 2H, J=7.2), 7.29 (s, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloroisoxazole-3-carboxylate
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